1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-

Beschreibung

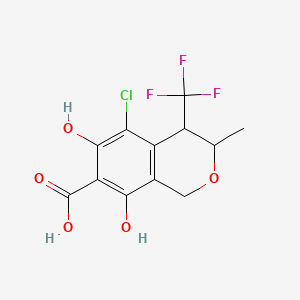

The compound 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- is a benzopyran derivative characterized by a fused bicyclic structure. Key substituents include a carboxylic acid group at position 7, a chloro atom at position 5, hydroxyl groups at positions 6 and 8, a methyl group at position 3, and a trifluoromethyl group at position 3.

Eigenschaften

CAS-Nummer |

142689-04-1 |

|---|---|

Molekularformel |

C12H10ClF3O5 |

Molekulargewicht |

326.65 g/mol |

IUPAC-Name |

5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid |

InChI |

InChI=1S/C12H10ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h3,7,17-18H,2H2,1H3,(H,19,20) |

InChI-Schlüssel |

QUPKMBKINJJUIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C2=C(CO1)C(=C(C(=C2Cl)O)C(=O)O)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to introduce the desired functional groups. . Industrial production methods often involve optimization of these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxygruppen können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Chlorgruppe kann unter bestimmten Bedingungen zu einem Wasserstoffatom reduziert werden.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Sie wird in der Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen eingesetzt.

Medizin: Sie hat aufgrund ihrer biologischen Aktivität potenzielle therapeutische Anwendungen.

Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann sie bestimmte Enzyme oder Rezeptoren hemmen, was zu einer Kaskade biochemischer Ereignisse führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Compound A : 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)

- Molecular Formula : C₁₆H₁₂Cl₂O₄

- Key Substituents : Benzoyl group at position 3, methyl at position 7, two chlorine atoms.

- Properties :

- Molecular weight: 338 g/mol (with isotopic chlorine) .

- IR peaks at 1640 and 1632 cm⁻¹ indicate conjugated carbonyl groups, contrasting with the target compound’s hydroxyl-rich structure .

- Higher chlorine content (5.6% by mass) compared to the target compound’s single chlorine atom, likely increasing density and halogen-dependent reactivity .

Compound B : 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)- (CAS 142689-12-1)

- Molecular Formula : C₁₃H₁₃F₃O₅

- Key Substituents : Methyl groups at positions 3 and 5 (vs. 3-methyl and 5-chloro in the target compound).

- Properties: Molecular weight: 306.23 g/mol . Dual methyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .

Functional Group Variations in Heterocyclic Carboxylic Acids

Compound C : Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]

- Molecular Formula: Not explicitly stated, but includes a disodium salt and a propanediyl bridge.

- Key Substituents : Two 4-oxo groups, ionic disodium carboxylates.

- Properties :

Compound D : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

- Key Substituents : Multiple hydroxyl groups, cyclopenta[c]pyran core, sugar-like tetrahydro-2H-pyran moiety.

- Properties :

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : The target compound’s 5-chloro and 4-trifluoromethyl groups enhance carboxylic acid acidity (pKa ~2–3 estimated) compared to methyl-substituted analogues like Compound B .

- Solubility Trade-offs : While the disodium salt (Compound C) achieves high aqueous solubility, the target compound’s chloro and trifluoromethyl groups prioritize lipophilicity, making it more suited for lipid-rich environments .

- Metabolic Stability : The trifluoromethyl group in the target compound may resist oxidative metabolism better than hydroxyl-rich analogues like Compound D .

Biologische Aktivität

1H-2-Benzopyran-7-carboxylic acid, specifically the compound with the structure 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-, is a member of the benzopyran family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and neurology.

This compound is characterized by its unique functional groups, including hydroxyl and carboxylic acid moieties, which enhance its reactivity and biological interactions. It is typically presented as a white or off-white crystalline powder that is soluble in organic solvents such as alcohol and chloroform.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial and Antifungal Activity

The compound has been evaluated for its antimicrobial and antifungal properties . Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions.

Anticancer Activity

Significant interest surrounds the anticancer properties of this benzopyran derivative. Research findings demonstrate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that this compound effectively reduces tumor growth in xenograft models .

The biological effects of this compound are mediated through interactions with specific molecular targets. Its antioxidant activity involves the modulation of redox-sensitive signaling pathways, while its anticancer effects may be linked to the inhibition of key oncogenic pathways.

Comparative Analysis with Similar Compounds

| Property | 1H-2-Benzopyran Derivative | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | 5-Chloro-3,4-dihydro-8-hydroxy-3-methylisocoumarin |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Antimicrobial Activity | Effective | Limited | Effective |

| Anti-inflammatory Effects | Present | Absent | Present |

| Anticancer Activity | Significant | Moderate | Significant |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of benzopyran compounds improved neuronal survival rates under conditions mimicking ischemia. The tested compounds showed superior neuroprotective effects compared to established drugs like edaravone .

- Cancer Cell Inhibition : In vitro studies have shown that this compound significantly inhibits the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.